4,6-difluoro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with two fluorine atoms at the 4 and 6 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluoropyridine with an appropriate amine, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atoms in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites . This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with different substitution patterns.
Pyrrolo[3,4-c]pyridine: A structural isomer with distinct biological activities.
Uniqueness: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of fluorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C7H4F2N2 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4,6-difluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4F2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H |
InChI Key |
ALWHUHRTLHHLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=NC(=C21)F)F |
Origin of Product |
United States |
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